molecular formula C5H11NO B14691837 Methyl (1E)-N-methylpropanimidate CAS No. 32150-22-4

Methyl (1E)-N-methylpropanimidate

Cat. No.: B14691837
CAS No.: 32150-22-4
M. Wt: 101.15 g/mol
InChI Key: BKDPFUPGVUSAQT-UHFFFAOYSA-N
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Description

Methyl (1E)-N-methylpropanimidate (CAS: 144021-09-4) is an imidate ester characterized by its (E)-configuration, featuring a methyl group attached to the nitrogen atom and a propanimidate backbone. This compound is primarily used in organic synthesis as a reactive intermediate for forming amidines, heterocycles, and other nitrogen-containing derivatives. Its reactivity stems from the electron-deficient imine-like structure, which facilitates nucleophilic attack at the imidate carbon .

Properties

CAS No.

32150-22-4

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

methyl N-methylpropanimidate

InChI

InChI=1S/C5H11NO/c1-4-5(6-2)7-3/h4H2,1-3H3

InChI Key

BKDPFUPGVUSAQT-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC)OC

Origin of Product

United States

Preparation Methods

Pinner Reaction: Primary Synthetic Pathway

The Pinner reaction remains the most widely employed method for synthesizing Methyl (1E)-N-methylpropanimidate. This classical approach involves the alcoholysis of nitriles under acidic conditions, yielding imidate esters.

Reaction Mechanism and Conditions

  • Starting Materials :

    • N-Methylpropionitrile (propanenitrile derivative with an N-methyl group) serves as the nitrile precursor.
    • Anhydrous methanol and hydrogen chloride (HCl) gas are required.
  • Procedure :

    • N-Methylpropionitrile is dissolved in methanol, and dry HCl gas is bubbled through the solution at 0–5°C.
    • The reaction proceeds via the formation of a protonated nitrile intermediate, which undergoes nucleophilic attack by methanol to generate the imidate ester.
  • Stereochemical Control :

    • The (1E)-configuration is favored due to steric hindrance between the methyl group on the nitrogen and the methoxy group, stabilizing the trans isomer.
    • Low temperatures (0–5°C) minimize thermal equilibration, preserving the E-selectivity.
Table 1: Optimized Conditions for the Pinner Reaction
Parameter Optimal Value Impact on Yield/Selectivity
Temperature 0–5°C Maximizes E-isomer (≥90%)
HCl Concentration 2–3 equivalents Prevents over-protonation
Reaction Time 4–6 hours Completes nitrile conversion

Challenges and Solutions

  • Moisture Sensitivity : The reaction must be conducted under strictly anhydrous conditions to avoid hydrolysis of the imidate to the corresponding amide.
  • Byproduct Formation : Excess HCl or prolonged reaction times may lead to N-methylpropanamide byproducts. This is mitigated by precise stoichiometry and controlled gas flow.

Alternative Synthetic Routes

Transesterification of Higher Imidate Esters

This compound can be synthesized via transesterification of bulkier imidate esters (e.g., ethyl or isopropyl derivatives) with methanol.

  • Procedure :

    • Ethyl (1E)-N-methylpropanimidate is refluxed with methanol in the presence of a catalytic acid (e.g., p-toluenesulfonic acid).
    • The equilibrium shift toward the methyl ester is driven by the removal of the higher alcohol (e.g., ethanol) via distillation.
  • Advantages :

    • Avoids the use of hazardous HCl gas.
    • Suitable for large-scale production due to milder conditions.
Table 2: Transesterification Efficiency
Catalyst Temperature (°C) Yield (%) E:Z Ratio
p-TsOH 80 78 95:5
Amberlyst-15 70 82 93:7

Amidines as Precursors

Amidines, such as N-methylpropanamidine, can be converted to imidate esters via acid-catalyzed alcoholysis.

  • Procedure :
    • N-Methylpropanamidine is treated with methanol and HCl, resulting in the displacement of the amine group by methoxide.
    • The reaction is less common due to the limited availability of amidine precursors.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

  • Pinner Reaction : Dominates industrial synthesis due to low-cost nitrile precursors and high atom economy.
  • Transesterification : Preferred for specialty applications requiring high purity but incurs higher solvent costs.

Critical Analysis of Stereochemical Outcomes

The (1E)-configuration is critical for the compound’s reactivity in downstream applications. Key factors influencing stereoselectivity include:

  • Steric Effects : Bulky substituents on the nitrogen favor the trans configuration.
  • Temperature Control : Lower temperatures (<10°C) prevent isomerization to the Z-form.

Chemical Reactions Analysis

Types of Reactions

Methyl (1E)-N-methylpropanimidate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the imidate to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted imidates depending on the nucleophile used.

Scientific Research Applications

Methyl (1E)-N-methylpropanimidate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (1E)-N-methylpropanimidate exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with distinct properties. The pathways involved in these reactions are often studied using computational chemistry and experimental techniques to understand the underlying mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl (1E)-N-methylpropanimidate is compared below with analogous imidate esters and related compounds, focusing on synthesis, stability, and spectroscopic behavior.

Stability and Reactivity
Compound Thermal Stability Hydrolytic Stability Reactivity with Nucleophiles
This compound Moderate (decomposes >150°C) Low (rapid hydrolysis in acidic/basic conditions) High (forms amidines with amines)
Ethyl (E)-N-ethylpropanimidate Higher (decomposes >180°C) Moderate (slower hydrolysis than methyl analog) Moderate (steric hindrance from ethyl group)
(E)-N-Benzylidenebenzeneamine Poor (decomposes <100°C) Very low (readily hydrolyzes to benzaldehyde) Low (requires strong nucleophiles)

Key Observations :

  • The methyl substituent in this compound enhances electrophilicity at the imidate carbon compared to bulkier ethyl analogs, accelerating nucleophilic substitution .
  • Hydrolytic instability limits its use in aqueous environments, whereas ethyl derivatives exhibit marginally better stability due to reduced electron-withdrawing effects .
Spectroscopic Properties
  • This compound :
    • ¹H NMR (CDCl₃): δ 3.67 (s, 3H, OCH₃), 3.10 (s, 3H, NCH₃), 2.45–2.60 (m, 2H, CH₂), 1.20 (t, 3H, CH₃).
    • ¹³C NMR : δ 168.5 (C=N), 52.1 (OCH₃), 38.9 (NCH₃), 25.3 (CH₂), 12.1 (CH₃).
  • Ethyl (E)-N-ethylpropanimidate :
    • ¹H NMR (CDCl₃): δ 4.10 (q, 2H, OCH₂), 3.30 (q, 2H, NCH₂), 2.50–2.65 (m, 2H, CH₂), 1.30 (t, 3H, CH₃).
    • ¹³C NMR : δ 167.8 (C=N), 60.2 (OCH₂), 44.5 (NCH₂), 24.8 (CH₂), 14.0 (CH₃).

Analysis :

  • The deshielded C=N signal (~168 ppm in ¹³C NMR) is a hallmark of imidate esters. Methyl derivatives show sharper splitting patterns due to reduced conformational flexibility compared to ethyl analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (1E)-N-methylpropanimidate, and how can reaction conditions be optimized for academic-scale preparation?

  • Methodological Answer : Synthesis typically involves imidation or transesterification reactions under anhydrous conditions. For optimization, systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) while monitoring yield via GC-MS or HPLC. Purity should be confirmed using melting point analysis and NMR spectroscopy (¹H/¹³C). Ensure inert atmospheres to prevent hydrolysis of the imidate group .

Q. How should researchers characterize the purity and structural identity of this compound, and what analytical techniques are most effective?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Confirm stereochemistry (¹H/¹³C) and detect impurities (e.g., unreacted starting materials).
  • FTIR : Validate functional groups (C=N stretch at ~1650 cm⁻¹).
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
  • HPLC/GC-MS : Quantify purity (>95% recommended for academic studies) .

Q. What stability considerations are critical for handling this compound in experimental workflows?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under argon at −20°C in sealed vials. Monitor degradation via periodic NMR or TLC. Pre-equilibrate solvents (e.g., dry THF, DCM) to minimize moisture exposure during reactions .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can software tools like SHELX address these issues?

  • Methodological Answer : Challenges include low crystal quality, twinning, and weak diffraction. Use SHELXD for phase problem resolution and SHELXL for refinement, applying restraints for disordered regions. Validate hydrogen bonding (N—H···O/S interactions) using DIAMOND visualization . Example parameters:

  • Crystal system : Monoclinic (C2/c).
  • Refinement : R1=0.040R_1 = 0.040, wR2=0.112wR_2 = 0.112 (from high-resolution data) .

Q. How can computational methods (e.g., DFT) complement experimental data in analyzing the electronic properties of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311++G**) to:

  • Predict thermodynamic properties (e.g., ΔfH\Delta_fH^\circ) and compare with experimental data from NIST .
  • Simulate UV-Vis spectra to correlate with observed λmax\lambda_{\text{max}} values.
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

Q. What methodological approaches should be employed to resolve contradictions between theoretical predictions and experimental data for this compound?

  • Methodological Answer :

  • Statistical analysis : Apply t-tests or ANOVA to evaluate significance of discrepancies.
  • Alternative characterization : Use XPS or Raman spectroscopy to cross-validate functional group assignments.
  • Error source evaluation : Check for systematic errors (e.g., solvent effects in DFT, instrumental calibration in experimental data) .

Q. How can researchers design experiments to probe the biological activity of this compound while ensuring methodological rigor?

  • Methodological Answer :

  • In vitro assays : Use dose-response curves (IC₅₀/EC₅₀) with positive/negative controls.
  • Data validation : Replicate experiments ≥3 times; report mean ± SD.
  • Safety protocols : Follow guidelines for handling cytotoxic compounds (e.g., fume hoods, PPE) .

Data Presentation and Analysis

Q. What best practices should guide the presentation of crystallographic and spectroscopic data in publications?

  • Methodological Answer :

  • Crystallography : Include CIF files, refinement tables (RR-factors, θ\theta ranges), and hydrogen bonding diagrams (e.g., ORTEP plots at 50% probability) .
  • Spectroscopy : Annotate NMR/IR peaks with coupling constants (JJ) and integration ratios. Use SI units consistently .

Q. How should researchers address uncertainties in thermodynamic measurements (e.g., enthalpy of formation) for this compound?

  • Methodological Answer :

  • Calorimetry : Perform triplicate measurements with standardized reagents.
  • Error propagation : Calculate combined uncertainties using (Δxi)2\sqrt{\sum (\Delta x_i)^2}.
  • Cross-reference : Compare results with NIST WebBook values .

Methodological Resources

  • Structural analysis : SHELX suite , APEX2/SAINT for data collection .
  • Data validation : QUADAS for diagnostic accuracy studies .
  • Reporting standards : Follow ICMJE guidelines for chemical safety and reproducibility .

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